beta,3-Dinitrostyrene
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Overview
Description
Beta,3-Dinitrostyrene: is an aromatic compound with the molecular formula C8H6N2O4 . It is characterized by the presence of two nitro groups attached to the styrene backbone. This compound is known for its pale yellow to yellow crystalline appearance and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta,3-Dinitrostyrene can be synthesized through the nitration of styrene using nitric oxide. This method involves the direct addition of nitro groups to the styrene molecule .
Industrial Production Methods: The industrial production of this compound typically involves the Henry reaction, where benzaldehyde reacts with nitromethane under basic conditions to form the nitrostyrene derivative .
Chemical Reactions Analysis
Types of Reactions: Beta,3-Dinitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrobenzaldehyde.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Reduction: Lithium aluminium hydride is often used for the reduction of nitro groups.
Substitution: Halogenation can be achieved using bromine, followed by partial dehydrohalogenation.
Major Products Formed:
Oxidation: Nitrobenzaldehyde
Reduction: Aminostyrene
Substitution: Bromo-nitrostyrene
Scientific Research Applications
Beta,3-Dinitrostyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and slimicides
Mechanism of Action
The mechanism by which beta,3-Dinitrostyrene exerts its effects involves the interaction of its nitro groups with molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Beta-Nitrostyrene: An aromatic compound with a single nitro group attached to the styrene backbone.
Trans-beta-Nitrostyrene: A similar compound with a trans configuration of the nitro group.
Properties
IUPAC Name |
1-nitro-3-(2-nitroethenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEGXQQUPVDQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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